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MkaA protein

Cat. No.: B1178728
CAS No.: 127068-82-0
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Description

The MkaA protein is a novel bacterial cytotoxin identified as a key virulence factor in Vibrio cholerae . It is a motility-associated protein that is secreted via the flagellum and functions as a pore-forming toxin, contributing to the bacterium's fitness in environmental habitats and its pathogenicity in model organisms . MkaA is structurally related to the ClyA family of pore-forming toxins. In vitro studies on mammalian cells reveal that MkaA can disrupt eukaryotic cell signaling pathways, particularly those involved in lipid biosynthesis . Intriguingly, research indicates that MkaA targets the PIP5K1α phospholipid-signaling pathway in colon cancer cells (HCT8). This inhibition leads to a decrease in PIP5K1α and pAkt expression, resulting in the suppression of cell proliferation, induction of G2/M cell cycle arrest, and loss of cell viability . This mechanism suggests potential research applications for MkaA in investigating oncogenic signaling pathways. It is important to distinguish this protein from a historically denoted 'mkaA' gene found on the virulence plasmid of Salmonella typhimurium , which is associated with intracellular growth . This product is supplied for research purposes only.

Properties

CAS No.

127068-82-0

Molecular Formula

C8H7FN2OS

Synonyms

MkaA protein

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of Mkaa Protein

Localization of the mkaA Gene within Genomic Clusters

The mkaA gene is situated within a plasmid-borne gene cluster in Salmonella serovar Typhimurium. nih.govresearchgate.net This cluster, referred to as mka, is located on a 96 kb plasmid and is essential for the intracellular growth and virulence of the bacterium in mice. nih.govresearchgate.net The organization of genes into clusters is a common feature in bacterial genomes, often facilitating coordinated regulation and function of related genes. nih.govgenome.jp

Operonic Structures Involving mkaA and Associated Genes

The mkaA gene is part of an operon structure that includes other mka genes, specifically mkaB, mkaC, and mkaD. nih.govresearchgate.net Studies using lacZ gene fusions have indicated that mkaA and mkaB are induced together as an operon. nih.gov An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter, typically transcribed together into a polycistronic mRNA molecule. wikipedia.orgjackwestin.com This co-transcription ensures that the proteins encoded by the operon are expressed together, facilitating coordinated cellular processes. wikipedia.orgjackwestin.com

Transcriptional Activation Mechanisms Governing mkaA Expression

The transcription of the mkaA gene is subject to specific activation mechanisms, primarily mediated by transcriptional activator proteins and influenced by regulatory DNA elements and environmental conditions.

Role of Transcriptional Activators (e.g., MkaC) in mkaA Gene Induction

Transcriptional activators play a crucial role in initiating or enhancing gene expression by binding to specific DNA sequences and facilitating the recruitment or activity of RNA polymerase. youtube.com Research has shown that the MkaC protein, encoded by the mkaC gene within the same cluster, acts as a transcriptional activator for mkaA. nih.govresearchgate.net Complementation experiments using cloned DNA fragments of the mka genes demonstrated that MkaC enhances the expression of β-galactosidase from mkaA-lacZ gene fusions. nih.gov This indicates that MkaC positively regulates mkaA transcription in trans. nih.gov

Regulatory Elements and Promoter Regions of mkaA

Gene transcription is initiated at promoter regions, which are specific DNA sequences where RNA polymerase binds. csudh.edu The efficiency of promoter utilization is influenced by regulatory elements, which are DNA sequences that bind transcriptional regulators. csudh.edu While specific details regarding the precise promoter and regulatory element sequences of mkaA are not extensively detailed in the provided search results, the regulation by MkaC implies the presence of MkaC binding sites within the regulatory region of the mkaAB operon. nih.gov These regulatory elements, often located near the promoter, are crucial for mediating the response to transcriptional activators like MkaC. csudh.eduwikipedia.org

Environmental and Physiological Cues Influencing mkaA Transcription (e.g., cyclic AMP in starvation protein synthesis)

Gene expression can be modulated by various environmental and physiological signals. csudh.edu Cyclic AMP (cAMP) is a well-known second messenger in bacteria that plays a significant role in regulating gene expression, particularly in response to nutrient availability, such as carbon starvation. hmdb.canih.govresearchgate.net The cyclic AMP receptor protein (CRP), also known as catabolite activator protein (CAP), binds to cAMP and the resulting complex acts as a transcriptional activator for numerous genes, often those involved in utilizing alternative carbon sources. researchgate.netwikipedia.org

Studies on Escherichia coli have shown that cyclic AMP and its receptor protein are required for the induction of a significant portion of carbon starvation proteins. nih.gov While the provided information directly links cyclic AMP to starvation protein synthesis in E. coli and its role with CRP in activating transcription nih.govnih.gov, the specific influence of cyclic AMP on mkaA transcription in Salmonella requires further investigation based on the provided search results. However, given the role of cAMP-CRP in regulating genes important under starvation conditions researchgate.net, and the link between the mka cluster and intracellular growth nih.govresearchgate.net, it is plausible that environmental cues related to nutrient availability or the intracellular environment could influence mkaA expression, potentially through mechanisms involving cyclic AMP or similar regulatory pathways.

mRNA Stability and Processing Affecting MkaA Protein Synthesis

The level of this compound is not solely determined by the rate of transcription but also by the stability and processing of its messenger RNA (mRNA). mRNA stability, which refers to the lifespan of an mRNA molecule before it is degraded, significantly impacts the amount of protein that can be translated from it. elifesciences.org

In prokaryotes, mRNA processing is generally simpler than in eukaryotes, but mechanisms exist that affect mRNA stability. mdpi.com For operons transcribed into polycistronic mRNA, the processing of this single transcript into potentially smaller, more stable units or the differential stability of regions within the transcript can influence the expression levels of the individual proteins encoded. While specific details on the processing and stability of the mkaABDC polycistronic mRNA are not available in the provided results, general principles of mRNA stability apply. Factors such as the presence of specific sequences within the mRNA, the binding of RNA-binding proteins, and cellular conditions can all affect how long the mka mRNA persists and is available for translation into this compound. elifesciences.orgnih.gov

Data Table: Regulatory Interactions within the mka Cluster

Gene FusionPresence of MkaCβ-galactosidase ExpressionImplication
mkaA-lacZYesEnhancedMkaC activates mkaA transcription
mkaB-lacZYesEnhancedMkaC activates mkaB transcription
mkaC-lacZYesEnhancedMkaC activates mkaC transcription
mkaD-lacZYesNo InductionMkaC does not activate mkaD transcription directly
mkaA-lacZ (lacking DNA proximal to mkaB)YesNo InductionmkaA and mkaB are likely in the same operon

Based on data from Taira et al., 1991. nih.gov

Molecular Function and Biological Role of Mkaa Protein

Functional Characterization of MkaA Protein in Cellular Processes

This compound is a component of the Mka (Salmonella virulence plasmid) gene cluster, which is essential for the intracellular growth and virulence of Salmonella typhimurium in mice. nih.govnih.gov Studies using gene fusions have shown that the expression of mkaA, along with mkaB and mkaC, is enhanced by the transcriptional activator MkaC. nih.gov This suggests a coordinated regulation of these genes within the cluster. While the precise molecular function of MkaA has been linked to virulence, its specific biochemical activity within cellular processes is still an area of research. It is recognized as a virulence factor. ebi.ac.uk

Mechanisms of this compound Action in Bacterial Physiology

The mechanism by which MkaA functions in bacterial physiology is closely tied to its role in intracellular survival. Salmonella typhimurium requires a large plasmid to grow within host cells, and mkaA is identified as a gene on this virulence plasmid necessary for this intracellular growth. nih.govscilit.comcdnsciencepub.com While the exact mechanism remains unclear, research indicates that proteins encoded on the Salmonella virulence plasmid, including MkaA, are utilized by the microbe upon entry into macrophages. ebi.ac.uk This suggests MkaA may be involved in processes that allow the bacterium to persist and replicate within the phagosome or escape into the host cell cytoplasm.

Contribution of this compound to Microbial Pathogenicity

MkaA is a recognized virulence factor in Salmonella typhimurium. ebi.ac.uk Its contribution to pathogenicity is primarily through facilitating the bacterium's ability to survive and grow within the host.

The mka gene cluster, including mkaA, is crucial for the intracellular growth and virulence of Salmonella serovar Typhimurium in mice. nih.govnih.gov A study characterizing a virulence-abolishing insertion in the virulence plasmid found that it eliminated the expression of a 70 kDa protein, identified as MkaA. nih.gov This finding directly links MkaA expression to the bacterium's ability to grow intracellularly and cause virulence.

While the specific stages of infection where MkaA is critical are not exhaustively detailed in the provided context, its necessity for intracellular growth implies its involvement in the post-invasion stages. After Salmonella invades host cells, such as macrophages, MkaA is utilized by the bacterium. ebi.ac.uk This suggests a role during the period when the pathogen resides and replicates within host tissues, contributing to the progression of the infection. The ability of pathogens to navigate different stages of infection, including exposure, adhesion, invasion, and intracellular survival, is crucial for establishing disease. libretexts.orgmedicalnewstoday.com

Functional Interdependencies within the Mka Gene Cluster

The mka gene cluster comprises several genes, including mkaA, mkaB, mkaC, and mkaD. nih.gov Studies on the regulatory interactions within this cluster have shown that MkaC, a transcriptional activator, enhances the expression of mkaA, mkaB, and mkaC. nih.gov This indicates a functional interdependency where MkaC positively regulates the expression of other genes in the cluster. Furthermore, the induction pattern of mkaA and mkaB together as an operon, dependent on MkaC, highlights a coordinated expression strategy for these virulence factors. nih.gov Gene clusters in bacteria are often composed of functionally related genes, and their conservation can be used to infer functional coupling. nih.govelifesciences.org The coordinated regulation and apparent operon structure of mkaA and mkaB within the mka cluster support the concept of functional interdependencies among these genes in contributing to Salmonella virulence.

Table 1: Mka Gene Cluster Components and Regulation

GeneProposed Function/RoleRegulation by MkaCNotes
mkaANecessary for intracellular growth/Virulence factorEnhancedExpressed as part of an operon with mkaB nih.govnih.gov
mkaBInvolved in virulenceEnhancedExpressed as part of an operon with mkaA nih.gov
mkaCTranscriptional activatorEnhances own expression and others nih.govFirst virulence protein with resolved function in this cluster nih.gov
mkaDInvolved in virulenceNot inducible with MkaC in tested fusion nih.gov

Table 2: this compound Characteristics from Research Findings

CharacteristicFinding/ObservationSource
SizeApproximately 70 kDa nih.gov
LocationEncoded on Salmonella typhimurium virulence plasmid nih.govebi.ac.ukscilit.comcdnsciencepub.comebi.ac.uk
RoleNecessary for intracellular growth and virulence nih.govnih.govscilit.comcdnsciencepub.com
ExpressionUtilized upon entry into macrophages ebi.ac.uk
RegulationExpression enhanced by MkaC nih.gov

Protein Interaction Networks of Mkaa Protein

Identification of MkaA Protein Interacting Partners

Direct protein-protein interaction partners of Salmonella typhimurium MkaA are not extensively detailed in the currently available search results. However, studies on the mka gene cluster on the Salmonella virulence plasmid indicate a functional relationship between the proteins encoded by these genes. Specifically, MkaC has been identified as a transcriptional activator that enhances the expression of mkaA, mkaB, and mkaC. nih.gov This suggests that these genes are likely co-regulated, potentially leading to the co-expression of the corresponding proteins. While this describes a regulatory interaction at the genetic level mediated by MkaC, it implies that MkaA, MkaB, and MkaD may function together or in related processes within the cell.

Furthermore, research linking the mkaA gene to the SpvB protein on the Salmonella typhimurium virulence plasmid suggests a potential functional or physical association. uniprot.orggenome.jp SpvB is known to be a mono(ADP-ribosyl)transferase that targets host actin, disrupting the host cell cytoskeleton, which is a key aspect of Salmonella's intracellular lifestyle. rockefeller.edu The co-localization of mkaA and spvB on the same virulence plasmid and their mention in related studies on Salmonella virulence factors suggest that MkaA may interact directly or indirectly with SpvB or other components involved in SpvB-mediated functions. However, explicit experimental data demonstrating a direct protein-protein interaction between MkaA and SpvB or other specific partners is not provided in the examined literature.

Analysis of this compound in Protein-Protein Interaction Networks

The analysis of this compound within broader protein-protein interaction (PPI) networks in Salmonella typhimurium is challenged by the limited availability of specific interaction data for MkaA itself. General studies on Salmonella PPI networks utilize databases like STRING to predict and analyze interactions based on experimental data, genomic context, and text mining. ijbiotech.comuitm.edu.my These networks are crucial for understanding how proteins function in concert to carry out biological processes, including virulence and adaptation to host environments. uitm.edu.myplos.org

Given that MkaA is a virulence factor necessary for intracellular growth, it is expected to be integrated into the complex PPI network that governs Salmonella's interaction with its host. This network would likely involve other plasmid-encoded virulence proteins, as well as bacterial proteins involved in intracellular survival, nutrient acquisition, and stress response. ijbiotech.comfrontiersin.org The co-regulation of mkaA with mkaB, mkaC, and mkaD suggests their potential involvement in a common functional module or pathway within the Salmonella interactome. nih.gov While a detailed topological analysis of MkaA's position or centrality within such a network is not available in the provided sources, its established role in virulence implies it occupies a significant position within the sub-network of proteins facilitating intracellular survival.

Elucidation of this compound Complex Formation and Dynamics

Specific research detailing the formation and dynamics of protein complexes involving Salmonella typhimurium MkaA is not present in the provided search results. Protein complexes are fundamental functional units in cells, formed through specific interactions between multiple protein subunits. rockefeller.edunih.gov These complexes can be stable or transient, and their formation and dissociation are often dynamic processes regulated by cellular signals and the availability of interaction partners. uitm.edu.my

While the co-regulation of the mka genes might suggest the possibility of MkaA forming a complex with MkaB, MkaC, or MkaD, experimental evidence for such a complex or details about its stoichiometry, structure, or assembly dynamics are not described in the reviewed literature. Techniques such as co-immunoprecipitation followed by mass spectrometry, or structural methods like X-ray crystallography or cryo-EM, are typically used to elucidate protein complex formation. uniprot.orgrcsb.org Without such studies specifically focused on MkaA, the nature of any potential complexes it might form remains speculative based on the available information.

Impact of this compound Interactions on Downstream Cellular Pathways

The primary impact of this compound interactions on downstream cellular pathways is intrinsically linked to its role in Salmonella typhimurium virulence and intracellular growth. As a factor necessary for the bacterium's survival and replication within host cells, MkaA's interactions would influence pathways that facilitate these processes. nih.gov

Considering the potential association with SpvB, an ADP-ribosyltransferase that modifies actin, MkaA's interactions could indirectly or directly impact the host cell cytoskeleton and related signaling pathways. rockefeller.edu Disruption of the actin cytoskeleton by virulence factors like SpvB is a known mechanism employed by Salmonella to establish its intracellular niche and evade host defenses. rockefeller.edu If MkaA is functionally or physically linked to SpvB, its interactions could modulate SpvB activity or localization, thereby affecting the extent of actin modification and the subsequent impact on host cell structure and function.

Furthermore, as a component encoded on the virulence plasmid and involved in intracellular growth, MkaA's interactions likely influence bacterial metabolic pathways, stress responses, or mechanisms of evading host immune surveillance that are critical for survival within the intracellular environment. frontiersin.org The co-regulation with other mka genes suggests a coordinated effort in manipulating host cell processes or bacterial physiology to favor intracellular replication. nih.gov However, the precise downstream cellular pathways in either the host or the bacterium that are directly modulated by MkaA's specific protein interactions require further detailed investigation beyond the scope of the provided literature.

Post Translational Modifications of Mkaa Protein

Identification and Characterization of MkaA Protein Post-Translational Modifications

The identification and characterization of post-translational modifications on a specific protein, such as MkaA, is a complex analytical process. nih.gov Modern proteomics techniques, particularly mass spectrometry (MS), are the cornerstone of PTM analysis. ucsf.edunih.govcreative-proteomics.com The general workflow involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by a mass spectrometer. creative-proteomics.com Modifications on the amino acid residues alter the mass of the peptides, allowing for their detection. sigmaaldrich.com

Advanced MS-based techniques like tandem mass spectrometry (MS/MS) are then employed to pinpoint the exact location of the modification on the peptide sequence. ucsf.edunih.gov Various fragmentation methods, including collision-induced dissociation (CID), electron capture dissociation (ECD), and electron transfer dissociation (ETD), are utilized to generate fragment ions that provide sequence information and help localize the PTM. nih.gov

In addition to mass spectrometry, specific antibodies that recognize modified amino acids can be used for the detection and enrichment of modified proteins or peptides. youtube.com Computational tools and databases are also vital for predicting potential PTM sites and for analyzing the vast datasets generated by MS experiments. researchgate.netnih.gov

Some of the most common PTMs that could be identified on a protein like MkaA are summarized in the table below.

Table 1: Common Post-Translational Modifications and their Characteristics

Modification Added Group Common Amino Acid Residues Mass Change (Da)
Phosphorylation Phosphate (B84403) Serine, Threonine, Tyrosine +79.966
Acetylation Acetyl Lysine (B10760008), N-terminus +42.011
Methylation Methyl Lysine, Arginine +14.016
Ubiquitination Ubiquitin protein Lysine +8541

Regulatory Impact of Post-Translational Modifications on this compound Activity

Post-translational modifications are a primary mechanism for regulating protein activity in a rapid and reversible manner. mdpi.comyoutube.com The addition or removal of a chemical group can act as a molecular switch, turning a protein's function "on" or "off," or fine-tuning its activity level.

For instance, phosphorylation is a well-studied PTM that often regulates enzyme activity. nih.govsigmaaldrich.com The addition of a negatively charged phosphate group can induce a conformational change in the protein, which may either activate or inhibit its catalytic function. youtube.com Kinases add phosphate groups, while phosphatases remove them, allowing for a dynamic control of the protein's activity in response to cellular signals. youtube.com

Similarly, acetylation of lysine residues can neutralize their positive charge, which can alter protein conformation and function. youtube.com Ubiquitination, the attachment of a small protein called ubiquitin, can have various regulatory outcomes. While polyubiquitination is a well-known signal for protein degradation by the proteasome, monoubiquitination can serve as a non-proteolytic signal that modulates protein activity or localization. jackwestin.comyoutube.com

The regulatory effects of PTMs are not always isolated. A protein can be subject to multiple different PTMs, leading to a complex regulatory code where the combination of modifications determines the final functional state of the protein. This "crosstalk" between different PTMs adds another layer of complexity to the regulation of protein activity.

Influence of Post-Translational Modifications on this compound Interactions and Localization

Post-translational modifications can significantly influence a protein's interactions with other proteins and its subcellular localization. nih.govnih.gov These modifications can create or block docking sites for other proteins, thereby modulating the formation of protein complexes. youtube.com

Specific protein domains, often referred to as "reader" domains, have evolved to recognize and bind to particular PTMs. For example, SH2 domains are known to bind to phosphorylated tyrosine residues, while bromodomains recognize acetylated lysines. The presence of a PTM on a protein like MkaA could therefore recruit other proteins containing these reader domains, leading to the assembly of signaling complexes.

PTMs can also influence the subcellular localization of a protein. nih.gov For example, the addition of a lipid group (lipidation) can anchor a protein to a cellular membrane. jackwestin.com Similarly, modifications can mask or expose nuclear localization signals (NLS) or nuclear export signals (NES), thereby controlling the transport of the protein between the cytoplasm and the nucleus.

The interplay between PTMs and protein-protein interactions is a key aspect of cellular signaling pathways. nih.gov By dynamically regulating these interactions, PTMs can control the flow of information through the cell and ensure that proteins are active in the right place at the right time.

Evolutionary Biology and Comparative Genomics of Mkaa Protein

Phylogenetic Analysis of MkaA Protein Homologs

Phylogenetic analysis of the this compound reveals its relationship to a broader superfamily of bacterial toxins. MkaA is structurally related to the ClyA (cytolysin A) superfamily of α-pore-forming toxins (α-PFTs). nih.govfrontiersin.org This family of toxins is characterized by its ability to transition from a soluble, monomeric state to a transmembrane pore-forming oligomer. nih.gov

A phylogenetic tree constructed using the mak gene cluster sequences from various Vibrionaceae strains shows two primary groups. One group consists of strains of Vibrio anguillarum and Vibrio qinghaiensis, while the other is composed of Vibrio cholerae strains. researchgate.net This suggests that the mak operon was acquired and subsequently preserved by V. anguillarum before its acquisition by V. cholerae. researchgate.net

The table below illustrates the phylogenetic relationship of MkaA with its homologs in other Vibrio species and with other tripartite toxin systems.

Protein Organism Family/Superfamily Relationship to MkaA
MkaAVibrio choleraeClyA superfamily-
MkaA homologVibrio anguillarumClyA superfamilyOrtholog
MkaA homologVibrio qinghaiensisClyA superfamilyOrtholog
AhlA/B/CAeromonas hydrophilaClyA superfamilyHomologous tripartite toxin
ClyAEscherichia coliClyA superfamilyStructural homolog

This table provides a simplified representation of the phylogenetic relationships of the this compound.

Evolutionary Conservation Patterns of this compound Domains and Sequences

Sequence alignments of MkaA and its homologs reveal conserved domains that are crucial for its cytotoxic activity. A predicted membrane insertion domain in MkaA has been identified as essential for its toxicity. nih.gov Although MkaA lacks the conserved cholesterol-binding motif (a Thr-Leu pair) found in other cholesterol-dependent cytolysins, it possesses an Ile-Ile pair that is critical for its interaction with cholesterol. nih.gov This suggests a convergent evolutionary path for membrane binding within this toxin family.

The table below summarizes the key conserved domains and their functions in the this compound.

Domain/Motif Location Conserved Residues (Example) Function
α-Pore-Forming DomainCore StructureFive-helix bundleForms the transmembrane channel
Membrane Insertion DomainVariable Head GroupHydrophobic residuesFacilitates insertion into the host cell membrane
Cholesterol-Binding Motif-Ile-Ile pairMediates binding to cholesterol in the host membrane

This table highlights the functionally important and evolutionarily conserved regions within the this compound.

Comparative Genomic Insights into mkaA Gene Distribution Across Bacterial Species

Comparative genomic analyses have revealed that the mkaA gene is part of a larger gene cluster, makDCBAE, located on a genomic island in the vast majority of sequenced Vibrio cholerae genomes. nih.govfrontiersin.org This genomic island is also present in the fish pathogen Vibrio anguillarum and in Vibrio qinghaiensis. frontiersin.orgresearchgate.net The presence of the mak gene cluster on a genomic island, often flanked by genetic elements associated with lateral gene transfer such as integrases and transposases in V. cholerae, strongly suggests its acquisition through horizontal gene transfer (HGT). researchgate.net

The organization of the mak gene cluster shows some variation among different Vibrio species. In V. cholerae, the cluster is predominantly found on the second chromosome and in a clockwise orientation. researchgate.net In contrast, in V. anguillarum and V. qinghaiensis, it is mostly in a counter-clockwise orientation and not immediately flanked by elements that promote HGT. researchgate.net This suggests different evolutionary trajectories of the genomic island after its acquisition by these species.

The table below details the distribution and genomic context of the mkaA gene cluster in representative bacterial species.

Bacterial Species Gene Cluster Genomic Location Evidence of HGT
Vibrio choleraemakDCBAEGenomic island on chromosome IIFlanked by integrases and transposases
Vibrio anguillarummak clusterChromosomeNot directly flanked by HGT elements
Vibrio qinghaiensismak clusterChromosomeNot directly flanked by HGT elements

This table summarizes the genomic distribution of the mkaA gene cluster, highlighting evidence for its horizontal transfer.

Adaptive Evolution of this compound in Pathogenic Niches

The this compound has undergone adaptive evolution to function as a potent virulence factor in the various pathogenic niches that Vibrio cholerae occupies. The bacterium's life cycle includes survival in aquatic environments and colonization of the human intestine, and MkaA appears to contribute to its fitness in both settings. frontiersin.org

In the context of predation in aquatic environments, the MakA/B/E toxin complex is lethal to bacterivorous predators such as the nematode Caenorhabditis elegans. frontiersin.org This suggests that MkaA has evolved as a defensive weapon, enhancing the survival and proliferation of V. cholerae when encountering predators. frontiersin.org

Within a host, MkaA contributes to the pathogen's ability to cause disease. The expression of the makDCBAE operon is regulated by quorum sensing and is activated during the stationary phase of bacterial growth, which may be relevant to the conditions within the host intestine. frontiersin.org The cytotoxic activity of MkaA against host cells, including macrophages, indicates its role in counteracting the host immune response. nih.gov Furthermore, the evolution of a flagellum-facilitated secretion mechanism for the Mak proteins allows for a spatially coordinated delivery of the toxin, which is a significant adaptation for effective pathogenesis. frontiersin.org The ability of MkaA to induce non-canonical autophagy in host cells is another sophisticated adaptation that allows the bacterium to manipulate host cellular processes to its advantage. nih.gov

Advanced Methodological Approaches in Mkaa Protein Research

Molecular Genetic Techniques for mkaA Manipulation

Genetic manipulation of the mkaA gene has been fundamental to deciphering its role in virulence. Techniques such as gene fusions and complementation studies have allowed researchers to study its expression and functional necessity.

Gene Fusions and Reporter Assays (e.g., lacZ gene fusions)

To study the regulation and expression of the mkaA gene, researchers can employ gene fusion techniques. A common approach involves creating a transcriptional fusion between the promoter region of mkaA and a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. nih.gov The expression of β-galactosidase can then be easily quantified using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). nih.gov The intensity of the resulting color is proportional to the activity of the mkaA promoter under different conditions. nih.gov

This method allows for the investigation of factors that may regulate mkaA transcription, such as environmental cues within the host cell or the presence of specific regulatory proteins. By creating various deletions or mutations in the promoter region and assessing the impact on lacZ expression, specific regulatory elements can be identified.

TechniquePurposePrinciple
Gene Fusions (lacZ) To study the transcriptional regulation of the mkaA gene.The promoter of mkaA is fused to the lacZ gene. The expression of β-galactosidase, the product of lacZ, serves as a proxy for the activity of the mkaA promoter.

Complementation Studies

Complementation studies are essential for confirming that a specific gene is responsible for a particular phenotype. In the context of MkaA, if a mutation in the mkaA gene leads to a loss of virulence (e.g., the inability of Salmonella to replicate inside host cells), a complementation experiment can verify this gene-function link.

The methodology involves introducing a functional copy of the mkaA gene (often on a plasmid) into the mkaA mutant strain. If the wild-type phenotype (virulence) is restored, it confirms that the observed loss of function was indeed due to the mutation in mkaA and not to unintended mutations elsewhere in the genome. wikipedia.org This approach is a cornerstone of bacterial genetics and is critical for validating the role of genes identified in genetic screens. wikipedia.org

Biochemical and Biophysical Characterization of MkaA Protein

Understanding the this compound at a molecular level requires its isolation and the development of assays to measure its activity.

Protein Expression and Purification Strategies

To obtain pure this compound for biochemical and structural studies, recombinant protein expression and purification techniques are employed. The mkaA gene can be cloned into an expression vector, which is then introduced into a suitable host, typically Escherichia coli. researchgate.netnih.gov The expression of MkaA is often induced, leading to the production of large quantities of the protein.

A common strategy to facilitate purification is to fuse an affinity tag, such as a polyhistidine-tag (His-tag), to the this compound. researchgate.net This tag allows the protein to be selectively captured from the cell lysate using affinity chromatography. nih.gov The crude cell lysate is passed through a column containing a resin with a high affinity for the tag (e.g., nickel-NTA resin for His-tagged proteins). After washing away unbound proteins, the purified this compound is eluted from the column. The purity of the protein is then assessed using techniques like SDS-PAGE. youtube.com

StrategyHost SystemPurification Method
Recombinant Expression Escherichia coliAffinity Chromatography (e.g., His-tag)

Functional Assays for this compound Activity

With the purified this compound, functional assays can be developed to probe its biochemical activity. The specific nature of these assays depends on the protein's function. For instance, if MkaA is hypothesized to be an enzyme, assays would be designed to measure the conversion of a substrate to a product. If it is a DNA-binding protein, electrophoretic mobility shift assays (EMSAs) could be used to demonstrate its interaction with specific DNA sequences.

Given that MkaA is implicated in intracellular growth, functional assays might also involve cell-based systems. For example, purified MkaA could be introduced into host cells to observe its direct effects on cellular processes. Furthermore, biophysical techniques such as circular dichroism could be used to study the protein's secondary structure and folding, providing insights into its stability and potential conformational changes upon interaction with other molecules.

Proteomic and Interactomic Approaches

To understand the full scope of MkaA's function, it is crucial to identify the proteins with which it interacts. Proteomic and interactomic approaches are powerful tools for mapping these protein-protein interactions.

A widely used method is affinity purification coupled with mass spectrometry (AP-MS). youtube.com In this approach, a tagged version of MkaA is expressed in Salmonella and used as "bait" to pull down its interacting partners from a cell lysate. youtube.com The entire protein complex is then isolated, and the interacting proteins are identified using mass spectrometry. nih.govnih.gov This technique can provide a snapshot of the MkaA interactome under specific conditions.

Another approach is the yeast two-hybrid (Y2H) system, which can identify binary protein-protein interactions. In this system, the this compound is fused to a DNA-binding domain of a transcription factor, and a library of potential interacting proteins is fused to an activation domain. If MkaA interacts with a protein from the library, the two domains of the transcription factor are brought into proximity, activating a reporter gene.

These interactomic studies are crucial for placing MkaA within the broader network of cellular pathways and for revealing the molecular machinery it co-opts to promote bacterial virulence.

Mass Spectrometry-Based Analysis of this compound

Mass spectrometry (MS) is a cornerstone for identifying and quantifying proteins, offering deep insights into their expression levels and post-translational modifications. In the study of Methanothermobacter thermautotrophicus, proteomic analyses utilizing MS have been crucial for understanding how the organism adapts to environmental changes.

A common technique is the use of isobaric tags for relative and absolute quantitation (iTRAQ), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This approach allows for the simultaneous identification and quantification of hundreds to thousands of proteins from cells grown under different conditions. For instance, a comparative proteomic study of M. thermautotrophicus under optimal (65°C), high-temperature (71°C), and cold-shock (4°C) conditions identified 1,510 unique proteins, which accounts for approximately 83% of the predicted proteome. nih.gov

Such studies reveal that under temperature stress, proteins involved in the core methanogenesis pathway are generally downregulated, suggesting a decrease in energy metabolism to conserve resources for survival. nih.gov Conversely, proteins associated with stress responses, such as protein folding and degradation (e.g., chaperones and proteases), are significantly upregulated. nih.gov In a different experimental setup, comparative proteomics of M. thermautotrophicus in a syntrophic co-culture with a butyrate-oxidizing bacterium revealed the differential expression of methyl-coenzyme M reductase (MCR) isozymes, indicating adaptation to H₂-limited conditions. plos.org

These mass spectrometry-based findings are critical for forming hypotheses about the function of any given protein, including a hypothetical MkaA. If MkaA were found to be differentially expressed under specific stress conditions, it would provide strong clues to its potential role in that adaptive response.

Table 1: Differentially Expressed Proteins in M. thermautotrophicus Under Temperature Stress nih.gov
Protein CategoryConditionRegulation TrendExample Proteins
Methane MetabolismHigh Temperature (71°C) & Cold Shock (4°C)DownregulatedMethyl-coenzyme M reductase (MCR), F420-dependent enzymes (MTD, MER)
Protein Folding & DegradationHigh Temperature (71°C) & Cold Shock (4°C)UpregulatedChaperonins, Proteasome subunits
Cell Membrane/Envelope BiogenesisHigh & Low TemperatureDifferentially RegulatedS-layer proteins, transporters
Information ProcessingHigh & Low TemperatureDifferentially RegulatedABC transporters, Two-component systems

High-Throughput Screening for Protein Interactions

Identifying the interaction partners of a protein is fundamental to understanding its biological function. High-throughput screening (HTS) methods are designed to test a protein of interest against a large library of potential binding partners simultaneously. nih.gov While specific HTS studies for proteins in M. thermautotrophicus are not extensively documented in the provided search results, several established methodologies would be applicable.

Common HTS techniques for discovering protein-protein interactions (PPIs) include:

Yeast Two-Hybrid (Y2H) Screens: This genetic method detects binary PPIs within the nucleus of yeast. It is a powerful tool for identifying novel interaction partners without prior knowledge. researchgate.net

Affinity Purification followed by Mass Spectrometry (AP-MS): This approach involves "baiting" a protein of interest and pulling it out of a cell lysate along with its binding partners, which are then identified by mass spectrometry.

Protein or Peptide Arrays: These arrays consist of a large number of purified proteins or peptides immobilized on a solid surface, which is then probed with the labeled protein of interest to detect binding. researchgate.net

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based chemistry assay detects interactions by bringing donor and acceptor beads into close proximity, which generates a luminescent signal.

These methods could be employed to build an interaction network around a protein like MkaA. For example, by using MkaA as bait in a Y2H screen against a library of all other M. thermautotrophicus proteins, one could identify its direct physical interactors. This information is crucial for placing the protein within specific cellular pathways and complexes. nih.gov

Bioinformatic and Computational Analyses

Sequence Alignment and Domain Analysis

Bioinformatic analysis of a protein's amino acid sequence is the first step in predicting its function. Sequence alignment tools like BLAST (Basic Local Alignment Search Tool) compare a query sequence against vast databases to find evolutionarily related proteins (homologs). nih.gov For a protein in M. thermautotrophicus, this would reveal homologs in other methanogens and archaea.

A key enzyme in methanogenesis, methyl-coenzyme M reductase (MCR), serves as an excellent example. The alpha subunit of MCR (mcrA) is highly conserved across phylogenetically distant methanogenic lineages. nih.govresearchgate.net Aligning McrA sequences from different organisms reveals conserved amino acid residues critical for its catalytic activity, including those involved in binding the F430 cofactor and coenzyme B. nih.govresearchgate.net

Domain analysis further refines functional prediction. Databases like Pfam and InterPro classify proteins into families and predict the location of conserved domains—structural and functional units of a protein. nih.gov For instance, analyzing the sequence of an uncharacterized methanogen protein could reveal the presence of a P-loop containing nucleoside triphosphate hydrolase domain, suggesting it may bind and hydrolyze ATP or GTP to power a cellular process. This approach is also vital in metabolic engineering, where enzymes from different biological domains (e.g., Bacteria and Archaea) can be combined to create novel metabolic pathways. asm.orgscienceopen.com

Predictive Modeling of this compound Function and Interactions

When sequence homology is low or uninformative, computational modeling can predict a protein's function and interaction partners. Modern approaches increasingly leverage machine learning and artificial intelligence. berscience.orgmdpi.com These models can integrate diverse data types, including sequence, gene expression, and structural information, to infer function. nih.gov

For an uncharacterized protein from M. thermautotrophicus, function can be predicted by:

Structural Modeling: Tools like AlphaFold can predict the 3D structure of a protein from its amino acid sequence with high accuracy. biorxiv.org This predicted structure can then be compared to a database of known structures to find structural homologs, which often share similar functions even without sequence similarity.

Protein-Protein Interaction (PPI) Prediction: Computational tools can predict which proteins are likely to interact based on genomic context (e.g., gene co-occurrence, gene fusion events) or structural docking simulations. AlphaFold-Multimer has shown significant promise in accurately modeling the structure of protein complexes, which can be used for large-scale PPI screening. biorxiv.org

Machine Learning Classifiers: Researchers can train models on datasets of proteins with known functions (e.g., annotated with Gene Ontology terms). tum.de By converting a protein's sequence into numerical features, these models can classify an unknown protein into functional categories, such as "methane metabolism" or "stress response." berscience.org

Comparative Genomics and Phylogenomics

Comparative genomics analyzes and compares the genetic material of different species to study evolution and gene function. nih.gov By comparing the genome of M. thermautotrophicus with other methanogens like Methanothermobacter marburgensis, researchers can identify a core set of genes essential for methanogenesis, as well as genes unique to each species that may confer specific adaptations. nih.govresearchgate.net Such analyses have revealed that the DNA replication machinery is highly conserved in the M. thermautotrophicus genome. nih.gov

Phylogenomics uses genome-wide data to reconstruct evolutionary relationships. This approach has been instrumental in understanding the origin of methanogenesis. nih.gov By identifying proteins that are uniquely shared among all methanogenic archaea, researchers have provided strong evidence that methanogens form a monophyletic group that likely evolved from an ancestor related to Archaeoglobus. nih.gov A phylogenomic analysis of key methanogenesis enzymes, such as the subunits of methanol-CoM methyltransferases (MtaA, MtaB, MtaC), can trace their evolutionary history and distribution across different methanogenic orders. nih.gov This provides a powerful framework for understanding how a protein like MkaA has evolved and whether it is a core, ancestral component of methanogenesis or a more recently acquired adaptation.

Table 2: Comparative Genomic Features of Methanothermobacter Species nih.govresearchgate.net
Genomic FeatureObservation in M. thermautotrophicusImplication
Core GenomeShares a significant number of core genes with other Methanobacteriales.Defines the essential functions for this order of methanogens.
Unique GenesContains 93 unique genes related to starvation and stress response.Confers specific adaptations to nutritional deprivation and abiotic stress.
Gene SyntenyHigh degree of collinearity (conserved gene order) with M. marburgensis.Indicates a close evolutionary relationship and conserved genome structure.
Phylogenomic SignalStrong phylogenomic signal places it closely with M. marburgensis and M. formicicum.Confirms evolutionary relationships derived from whole-genome data.

Future Directions and Translational Research Implications

Unexplored Regulatory Mechanisms of MkaA Protein

The regulation of MkaA expression and secretion is a critical area for future investigation. In Vibrio cholerae, the makDCBAE operon encodes the tripartite toxin components (MakA, MakB, MakE) and two accessory proteins, MakC and MakD. frontiersin.org While the core components are secreted via the flagellum, MakC and MakD are cytosolic proteins with emerging regulatory roles. frontiersin.orgnih.gov

Recent studies have shown that the deletion of both makC and makD impairs the expression of MakB and MakE and hinders the secretion of MakA, suggesting a complex regulatory interplay within the operon. frontiersin.org The precise mechanisms by which MakC and MakD influence the expression and secretion of the toxin components remain to be fully elucidated. It is hypothesized that they may act as chaperones or stability factors for the toxin proteins or play a role in coordinating the expression of the operon.

Furthermore, the environmental and host signals that trigger the expression of the mak operon are not well understood. While it is known that the flagellum is involved in its secretion, the upstream regulatory networks that sense specific host environments, such as the gut, and initiate MkaA production are still largely uncharacterized. nih.govnih.gov Investigating these signaling pathways could reveal key checkpoints in V. cholerae pathogenesis.

Novel Functions and Pathways Associated with this compound

The known functions of V. cholerae MkaA are centered on its ability to form pores in host cell membranes and induce non-canonical autophagy. biologists.comnih.govnih.gov However, the downstream consequences of these actions and the potential for other, as-yet-undiscovered functions are ripe for exploration.

The induction of non-canonical autophagy by MkaA leads to the spatial inhibition of canonical autophagy, a key cellular defense mechanism. biologists.comnih.gov This manipulation of autophagy likely has broad implications for the host's immune response, including the unconventional secretion of cytokines like interleukin-1β (IL-1β). nih.gov Future research could explore the full spectrum of immune modulation orchestrated by MkaA-induced autophagy, including its effects on antigen presentation and inflammasome activation.

Another intriguing aspect of MkaA is its interaction with host cell lipids. MkaA binds to cholesterol and phosphatidic acid, which triggers its endocytosis. nih.govplos.org The specificity of this lipid binding and how it varies across different host cell types could determine the tropism of the toxin and the specific cellular compartments it targets. The formation of endolysosomal membrane aggregates rich in cholesterol is a unique feature of MkaA intoxication, and the long-term consequences of this organelle disruption on cellular homeostasis are unknown. biologists.comnih.gov

Similarly, the Salmonella MkaA/SpvB protein is known to depolymerize actin and inhibit autophagy. nih.govnih.gov Recent findings have also implicated it in disrupting the intestinal epithelial barrier, modulating the NF-κB signaling pathway, and interfering with host iron metabolism. frontiersin.orgfrontiersin.orgnih.gov The interplay between these diverse functions and their collective contribution to Salmonella pathogenesis is an area of active research.

Potential for this compound as a Research Target

The critical role of MkaA proteins in the virulence of Vibrio cholerae and Salmonella enterica makes them attractive targets for the development of novel therapeutics. Understanding the intricacies of their structure and function can pave the way for targeted interventions.

Given that MkaA secretion in V. cholerae is dependent on the flagellum, inhibitors of the flagellar type III secretion system could be explored as a means to block MkaA release and attenuate virulence. nih.gov Furthermore, the specific interactions between MkaA and host lipids, such as cholesterol, present an opportunity for developing molecules that block this binding and prevent toxin internalization. nih.gov

The enzymatic activity of Salmonella's MkaA/SpvB, an ADP-ribosyltransferase, makes it a druggable target. uniprot.org Designing small molecule inhibitors that block the active site of the enzyme could neutralize its cytotoxic effects on the host cell cytoskeleton.

Moreover, the ability of V. cholerae MkaA to suppress tumor cell proliferation by inhibiting the PIP5K1α/Akt signaling pathway suggests its potential as an anti-cancer agent. researchgate.net Further research into the targeted delivery of MkaA or its active domains to cancer cells could open up new therapeutic avenues. The detailed mechanisms of MkaA-induced cell cycle arrest at the G2/M phase also warrant further investigation for their potential application in oncology. researchgate.net

The study of these MkaA proteins is not only crucial for combating infectious diseases but also holds promise for uncovering fundamental cellular processes and developing new therapeutic strategies for a range of human ailments.

Interactive Data Table: Functions of MkaA Proteins

ProteinOrganismKey FunctionHost Pathway Affected
MkaA (MakA) Vibrio choleraePore-forming toxinAutophagy, Lipid signaling
MkaA (SpvB) Salmonella entericaADP-ribosyltransferaseActin cytoskeleton, NF-κB signaling, Iron metabolism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.